4-(3-Methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride
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Overview
Description
4-(3-Methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a methylsulfanyl group at the 2-position and a 3-methyl-piperazin-1-yl group at the 4-position, forming a hydrochloride salt. Its unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate amidines and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by a methylsulfanyl group using reagents like methylthiolate.
Attachment of the Piperazine Moiety: The 3-methyl-piperazin-1-yl group is introduced through nucleophilic substitution or coupling reactions, often using piperazine derivatives and appropriate activating agents.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazine moiety, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-(3-Methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting central nervous system disorders.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-(3-Methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety may facilitate binding to neurotransmitter receptors, while the pyrimidine core can interact with nucleic acids or proteins, modulating their function. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methyl-piperazin-1-yl)-pyrimidine
- 2-Methylsulfanyl-pyrimidine
- 4-(Piperazin-1-yl)-2-methylsulfanyl-pyrimidine
Uniqueness
4-(3-Methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the methylsulfanyl and piperazine groups enhances its potential for diverse interactions with biological targets, making it a versatile compound in research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
4-(3-methylpiperazin-1-yl)-2-methylsulfanylpyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4S.ClH/c1-8-7-14(6-5-11-8)9-3-4-12-10(13-9)15-2;/h3-4,8,11H,5-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJNDVACVRXISS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC(=NC=C2)SC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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